molecular formula C9H6BrNO3 B6272942 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1360955-43-6

5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6272942
CAS No.: 1360955-43-6
M. Wt: 256.1
InChI Key:
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Description

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: is a synthetic indole derivative with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature, resulting in a high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or altered oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is used as a synthetic intermediate in the preparation of other indole derivatives.

Biology: The compound has shown potential in biological studies, particularly in the development of new antibiotics and anti-inflammatory agents.

Medicine: Research is ongoing to explore its potential as a new cancer therapy. Its biological activity makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action of 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is still under investigation. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cancer cell proliferation, inflammation, and microbial growth. Studies are ongoing to determine its precise molecular targets and the pathways it influences.

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-indole-2,3-dione
  • 7-Methoxy-2,3-dihydro-1H-indole-2,3-dione
  • 5-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Comparison: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct biological activity. Compared to its analogs, this compound has shown more significant potential in cancer therapy and antibiotic development.

Properties

CAS No.

1360955-43-6

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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